methyl 3,4-dichloro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3,4-dichloro-1H-pyrrole-2-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring and a methyl ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dichloro-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-dichloropyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dichloro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products:
Substitution: Formation of substituted pyrroles.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry: Methyl 3,4-dichloro-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It is also used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 3,4-dichloro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 4-chloro-1H-pyrrole-2-carboxylate
- Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate
Comparison: Methyl 3,4-dichloro-1H-pyrrole-2-carboxylate is unique due to the presence of two chlorine atoms at the 3 and 4 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, such as methyl 4-chloro-1H-pyrrole-2-carboxylate and methyl 4,5-dichloro-1H-pyrrole-2-carboxylate, this compound exhibits distinct substitution patterns and reactivity profiles. The presence of two chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C6H5Cl2NO2 |
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Molecular Weight |
194.01 g/mol |
IUPAC Name |
methyl 3,4-dichloro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H5Cl2NO2/c1-11-6(10)5-4(8)3(7)2-9-5/h2,9H,1H3 |
InChI Key |
QOWPRHXYURDOBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)Cl)Cl |
Origin of Product |
United States |
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